4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a phenyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with trifluoromethylating agents and sulfonyl chlorides under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common reaction, where the compound reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfone derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as trifluoromethylating agents and sulfonyl chlorides are used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines or alcohols are used under basic or neutral conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Sulfonamide or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in various substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2,5-bis(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-phenyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both a phenyl group and a trifluoromethyl group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H8ClF3O2S |
---|---|
Molekulargewicht |
320.71 g/mol |
IUPAC-Name |
2-phenyl-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
IYXVLTOZTPSGAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.